4-Isoxazolecarboxamide, 5-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-phenylisoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound, with the molecular formula C11H10N2O2, has a molecular weight of 202.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenylisoxazole-4-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-4-carboxylic acid. This reaction can be catalyzed by various reagents and conditions, including the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of 5-Methyl-N-phenylisoxazole-4-carboxamide may involve large-scale synthesis using similar coupling reactions. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Metal-free synthetic routes are also explored to reduce the toxicity and waste associated with metal-catalyzed reactions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-phenylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitrile oxides, captodative olefins, and methyl crotonate derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins leads to the formation of 5-substituted amino-isoxazole derivatives .
Scientific Research Applications
5-Methyl-N-phenylisoxazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-N-phenylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on succinate dehydrogenase or other mitochondrial enzymes, affecting cellular metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Used in the preparation of intermediates for the synthesis of penicillin.
5-Phenylisoxazole-3-carboxylic acid: Another isoxazole derivative with potential biological activities.
Uniqueness
5-Methyl-N-phenylisoxazole-4-carboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .
Properties
CAS No. |
134319-17-8 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-methyl-N-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(7-12-15-8)11(14)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
InChI Key |
ZYEWRBNSDKQNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.